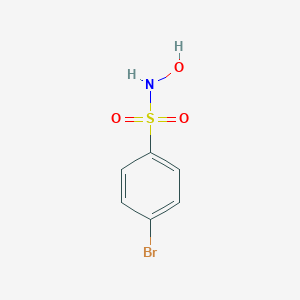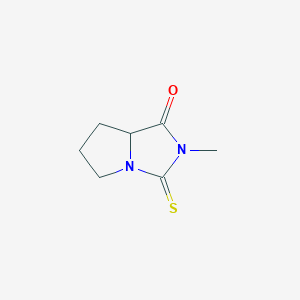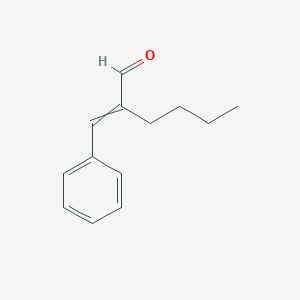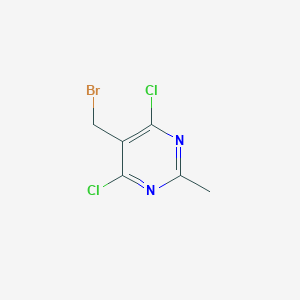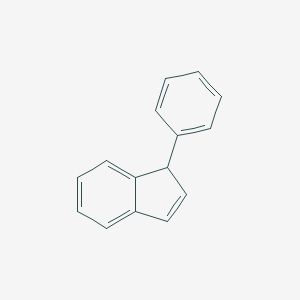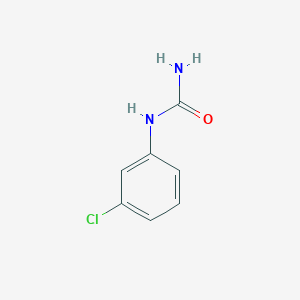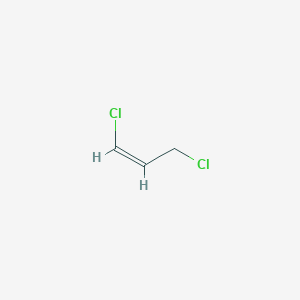
4,4-Dimethyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyloxetan-2-one is a cyclic organic compound with a molecular formula of C5H8O2. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyloxetan-2-one is not well understood. However, it is believed that it acts by inhibiting the activity of certain enzymes in the body, which in turn leads to the inhibition of various biological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4,4-Dimethyloxetan-2-one are not well studied. However, it is believed to have anti-tumor, anti-inflammatory, and anti-viral properties. It is also believed to have insecticidal and herbicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,4-Dimethyloxetan-2-one in lab experiments include its high yield, simplicity of synthesis, and versatility in the synthesis of various compounds. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the use of 4,4-Dimethyloxetan-2-one in scientific research. One direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is the development of new synthetic methods for the production of 4,4-Dimethyloxetan-2-one and its derivatives. Additionally, the investigation of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, 4,4-Dimethyloxetan-2-one is a cyclic organic compound that has been widely used as a building block in the synthesis of various compounds. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 4,4-Dimethyloxetan-2-one in various fields.
Méthodes De Synthèse
The synthesis of 4,4-Dimethyloxetan-2-one can be achieved through various methods, including the oxidation of 4,4-dimethyl-1,3-dioxane, the reaction of 4,4-dimethyl-1,3-dioxane with acetic anhydride, and the reaction of 4,4-dimethyl-1,3-dioxane with oxalyl chloride. Among these methods, the oxidation of 4,4-dimethyl-1,3-dioxane is the most commonly used method due to its simplicity and high yield.
Applications De Recherche Scientifique
4,4-Dimethyloxetan-2-one has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it is used in the synthesis of fine chemicals, such as fragrances and flavors.
Propriétés
Numéro CAS |
1823-52-5 |
|---|---|
Nom du produit |
4,4-Dimethyloxetan-2-one |
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
4,4-dimethyloxetan-2-one |
InChI |
InChI=1S/C5H8O2/c1-5(2)3-4(6)7-5/h3H2,1-2H3 |
Clé InChI |
WHBGXDGQNOAWLX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)O1)C |
SMILES canonique |
CC1(CC(=O)O1)C |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



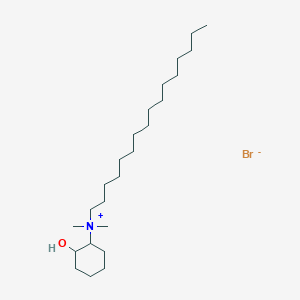
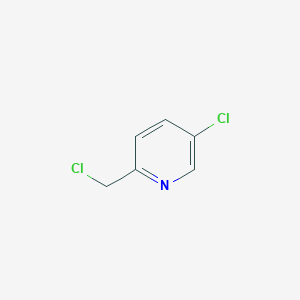

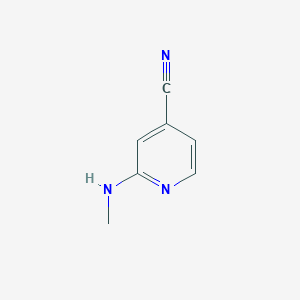
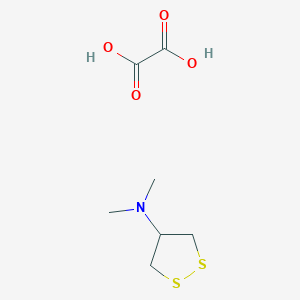
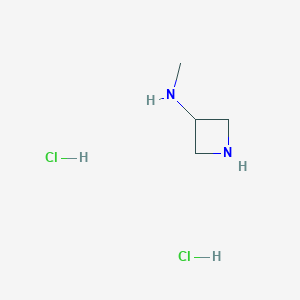
![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
